molecular formula C16H28OS B8736028 3-((2-Butyloctyl)oxy)thiophene

3-((2-Butyloctyl)oxy)thiophene

Cat. No. B8736028
M. Wt: 268.5 g/mol
InChI Key: VLEMHWWRUMHLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-Butyloctyl)oxy)thiophene is a useful research compound. Its molecular formula is C16H28OS and its molecular weight is 268.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((2-Butyloctyl)oxy)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Butyloctyl)oxy)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-((2-Butyloctyl)oxy)thiophene

Molecular Formula

C16H28OS

Molecular Weight

268.5 g/mol

IUPAC Name

3-(2-butyloctoxy)thiophene

InChI

InChI=1S/C16H28OS/c1-3-5-7-8-10-15(9-6-4-2)13-17-16-11-12-18-14-16/h11-12,14-15H,3-10,13H2,1-2H3

InChI Key

VLEMHWWRUMHLOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)COC1=CSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 3-methoxythiophene (5.0 g, 44.8 mmol), 2-butyloctanol (16.7 g, 89.6 mmol), and p-toluenesulfonic acid (850 mg, 4.48 mmol) were dissolved in toluene (40 ml), and refluxing was performed for 15 hours. Then, water was added to the reaction solution. The reaction solution was then extracted with methylene chloride, and an organic layer was washed with a saturated saline solution and water. The organic layer was dried with anhydrous magnesium sulfate, and, after filtration, the solution was distilled off under reduced pressure. By separating and purifying the obtained reaction solution by silica gel column chromatography in which hexane was used as a mobile phase, a target substance was obtained as clear oil (83% yield). 1H-NMR (400 MHZ, CDCl3, TMS) δ 7.17 (dd, J=5.2 Hz, 1.6 Hz, 1 H), 6.76 (d, J=5.2 Hz, 1 H), 6.21 (d, J=1.6 Hz, 1 H), 3.81 (d, J=5.8 Hz, 2 H), 1.25 (m, 17 H), 0.88 (m, 6 H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

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